![molecular formula C9H8ClNO3 B2897471 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1485645-67-7](/img/structure/B2897471.png)

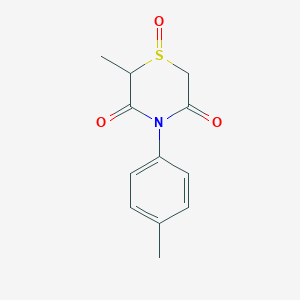

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chemical compound with the CAS Number: 134372-47-7. It has a molecular weight of 213.62 . The compound is a yellowish solid .

Synthesis Analysis

The synthesis of this compound involves purification of the crude product by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-5-3-6 (9 (12)13)8-7 (4-5)11-1-2-14-8/h3-4,11H,1-2H2, (H,12,13) and the InChI key is RDIXXNVIEWPZCD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound is a yellowish solid with a melting point of 175–177°C . It has a molecular weight of 213.62 .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Researchers have developed innovative synthesis methodologies for 3,4-dihydro-2H-benzo[1,4]oxazines, which are of significant interest in biology and medication. A new method has been developed using 2-aminophenol as the starting material, leading to the successful synthesis of various derivatives, including 6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine-2-carbonitrile, showcasing a novel synthesis approach for these compounds (詹淑婷, 2012).

Crystal Engineering and New Materials

The versatility of certain dihydro-oxazine derivatives in crystal engineering has been utilized to synthesize compounds with chloranilic acid, demonstrating various oxidation states and hydrogen bonding modes. This approach has led to the synthesis of compounds with potential applications in novel materials due to their unique physical properties (M. Kabir et al., 2003).

Biological Activities

In the realm of biological activities, derivatives of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been explored for their antimicrobial properties. For instance, the synthesis and evaluation of pyridine derivatives have shown variable and modest activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Anticancer Potential

Research has also extended to the anticancer potential of related compounds, where new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide derivatives have been studied for their inhibitory activity against various carcinoma cells. These studies highlight the promise of these compounds in the development of new anticancer therapies (M. Refat et al., 2015).

Advanced Synthesis and Applications

The adaptable coordination chemistry of related compounds towards zinc(II) and mercury(II) has been explored, revealing the high versatility and diverse environments provided to the metal center. This research paves the way for the development of complex metal-organic frameworks with potential applications in catalysis, drug delivery, and material science (G. A. Ardizzoia et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to target 5-ht (6) receptors .

Mode of Action

It’s worth noting that related compounds have been shown to act as antagonists at the 5-ht (6) receptors . Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s function.

Biochemical Pathways

Given its potential interaction with 5-ht (6) receptors, it may influence serotonin signaling pathways .

Pharmacokinetics

Similar compounds have been reported to exhibit good brain penetration in rats , suggesting potential central nervous system activity.

Result of Action

Related compounds have been shown to inhibit cell proliferation , suggesting potential anti-cancer properties.

Action Environment

The stability and efficacy of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s efficacy may be influenced by the physiological environment, such as pH and the presence of other molecules.

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Eigenschaften

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDAUGDLMLQGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)

![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)